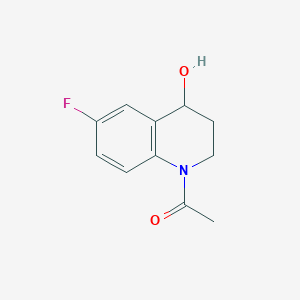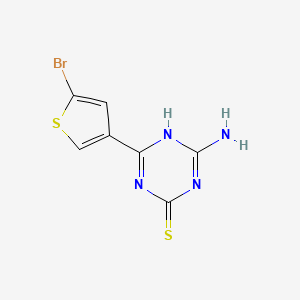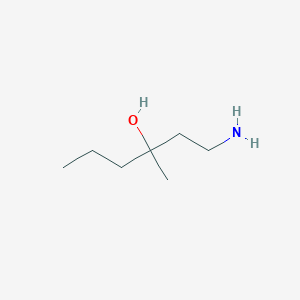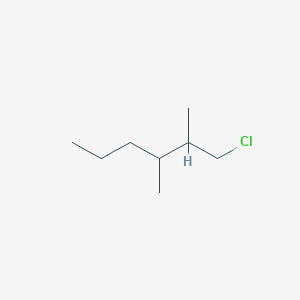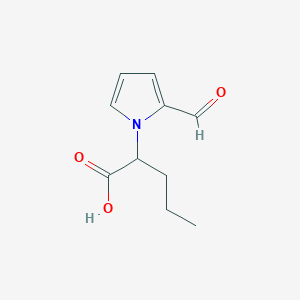
2-(2-Formyl-1H-pyrrol-1-yl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Formyl-1H-pyrrol-1-yl)pentanoic acid is a compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Formyl-1H-pyrrol-1-yl)pentanoic acid can be achieved through several methods. One common approach involves the Maillard reaction, which is a non-enzymatic reaction between amines and sugars . This reaction is known for producing a variety of 2-formylpyrrole derivatives.
Another method involves the Clauson-Kaas reaction, which is used to synthesize pyrrole derivatives from primary amines and 2,5-dimethoxytetrahydrofuran . The reaction conditions typically involve the use of an acid catalyst and heating to facilitate the formation of the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale Maillard reactions or other synthetic routes that can be optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Formyl-1H-pyrrol-1-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products Formed
Oxidation: 2-(2-Carboxy-1H-pyrrol-1-yl)pentanoic acid
Reduction: 2-(2-Hydroxymethyl-1H-pyrrol-1-yl)pentanoic acid
Substitution: Halogenated or nitrated pyrrole derivatives
Aplicaciones Científicas De Investigación
2-(2-Formyl-1H-pyrrol-1-yl)pentanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2-Formyl-1H-pyrrol-1-yl)pentanoic acid involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate oxidative stress, inflammation, and cell proliferation . The formyl group and the pyrrole ring play crucial roles in these interactions, enabling the compound to exert its effects on different cellular processes.
Comparación Con Compuestos Similares
2-(2-Formyl-1H-pyrrol-1-yl)pentanoic acid can be compared with other similar compounds, such as:
- 2-(2-Formyl-5-methoxymethyl-1H-pyrrol-1-yl)acetic acid
- 2-(2-Formyl-5-hydroxymethyl-1H-pyrrol-1-yl)butanoic acid
- 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid
These compounds share the pyrrole ring structure but differ in the substituents attached to the ring. The unique combination of the formyl group and the pentanoic acid side chain in this compound contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
2-(2-formylpyrrol-1-yl)pentanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-2-4-9(10(13)14)11-6-3-5-8(11)7-12/h3,5-7,9H,2,4H2,1H3,(H,13,14) |
Clave InChI |
AQJNGHJQGDJPQR-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=O)O)N1C=CC=C1C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol](/img/structure/B13192423.png)
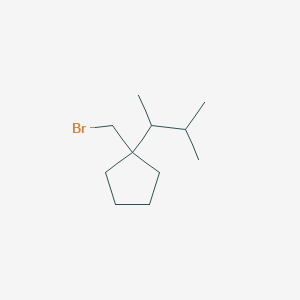
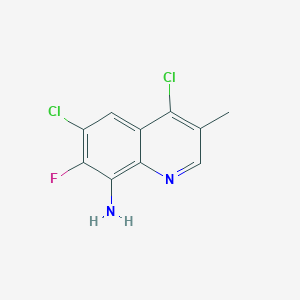
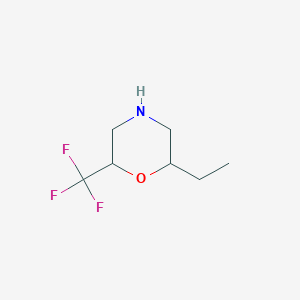

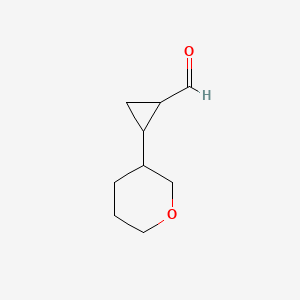
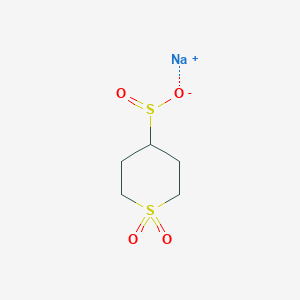
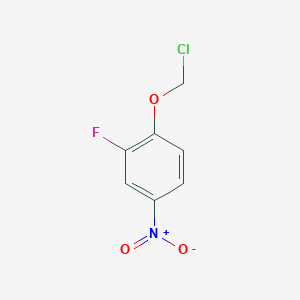
amine](/img/structure/B13192464.png)
